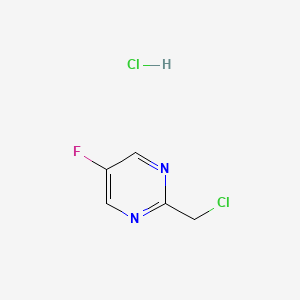

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride typically involves the chloromethylation of 5-fluoropyrimidine. One common method includes the reaction of 5-fluoropyrimidine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine or nitrogen atoms.

Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a fluoropyrimidine oxide.

Scientific Research Applications

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.

Biological Studies: The compound is employed in studies investigating the biological activity of pyrimidine derivatives.

Industrial Applications: It serves as a building block in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride involves its interaction with biological molecules, such as enzymes and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluorine atom enhances the compound’s stability and reactivity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(Chloromethyl)pyridine hydrochloride

- 5-Fluorouracil

- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

Uniqueness

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in medicinal chemistry and industrial processes.

Biological Activity

2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2052356-33-7

- Molecular Formula : C6H6ClF N2

- Molecular Weight : 162.58 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit nucleic acid synthesis. The compound acts as a prodrug that gets converted into active metabolites within cells, leading to the inhibition of DNA and RNA synthesis.

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits potent inhibition against various cancer cell lines, particularly mouse leukemia cells (L1210). The IC50 values for these compounds are in the nanomolar range, indicating strong efficacy in inhibiting cell proliferation .

- Mechanism Insights : Research indicates that the growth inhibition can be reversed by thymidine, suggesting that the compound's mechanism involves the release of active nucleotide forms that interfere with cellular replication processes .

Antitumor Activity

The antitumor properties of this compound have been evaluated in several studies:

- Case Study 1 : In a study involving L1210 mouse leukemia cells, compounds derived from 5-fluoro-2-pyrimidine exhibited significant growth inhibition with IC50 values below 100 nM. The addition of thymidine reversed this effect, confirming the role of nucleotide metabolism in its mechanism .

- Case Study 2 : Another study reported that derivatives of pyrimidine compounds showed promising results against various solid tumors, indicating potential use in chemotherapy regimens .

Antimicrobial Activity

Emerging research also highlights the antimicrobial properties of this compound:

- Antibacterial Efficacy : Comparative studies have demonstrated that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests its potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structural modifications of pyrimidine derivatives significantly influence their biological activities. For instance:

| Compound | Structure | Activity (MIC) |

|---|---|---|

| MA-1156 | Bichalcophene derivative | 16 µM (S. aureus) |

| MA-1115 | Fluorinated derivative | 32 µM (S. aureus) |

| MA-1113 | Non-fluorinated analogue | 128 µM (S. aureus) |

The introduction of fluorine atoms into the structure has been shown to enhance antimicrobial activity, likely due to increased lipophilicity and better membrane penetration .

Properties

IUPAC Name |

2-(chloromethyl)-5-fluoropyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXGMZCHQDGWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2052356-33-7 |

Source

|

| Record name | 2-(chloromethyl)-5-fluoropyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.